3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Description
This compound is a pyrimidine derivative featuring a 2,4-dioxo-1H-pyrimidine core substituted with a 4-ethoxyphenyl group at position 3 and a 4-fluoro-3-nitrophenylcarboxamide moiety at position 5. Its structure is characterized by:
- Ethoxy substituent: The 4-ethoxyphenyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Synthetic routes for analogous pyrimidine derivatives typically involve condensation of aldehydes, ketones, and urea/thiourea derivatives under acidic or basic conditions, followed by purification via recrystallization or chromatography .
Properties
CAS No. |
887217-04-1 |
|---|---|
Molecular Formula |
C19H15FN4O6 |
Molecular Weight |
414.349 |
IUPAC Name |
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25) |
InChI Key |
TZNRTGMGCIORPP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key Observations :
- Thioxo/Dioxo Groups : The 2,4-dioxo configuration in the target compound may favor hydrogen bonding with biological targets compared to thioxo analogues, which exhibit tautomerism (e.g., reports 1:1 tautomeric mixtures) .
- Substituent Effects : Fluoro-nitro groups (target) vs. nitro () or chloro () alter electronic properties and steric bulk, impacting target affinity.
Anti-Proliferative Activity of Analogues
Compounds with fluoro-nitrophenyl and ethoxyphenyl motifs demonstrate notable anti-proliferative activity:
- 9b () : IC₅₀ = 0.8 µM against HCT-116 colon cancer cells. The morpholine substituent improves aqueous solubility without compromising activity .
- Target Compound : Predicted activity based on structural similarity; the ethoxy group may enhance cellular uptake compared to morpholine-containing derivatives.
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